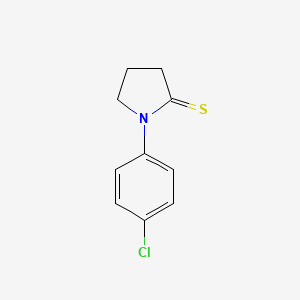
1-(4-Chlorophenyl)pyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)pyrrolidine-2-thione is a heterocyclic compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group and a thione group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)pyrrolidine-2-thione can be synthesized through several methods. One common approach involves the thionation of the corresponding lactam using reagents such as phosphorus pentasulfide or Lawesson’s reagent . Another method includes the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors, followed by the attack of an anionic intermediate on an isothiocyanate group to form the thiopyrrolidone ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)pyrrolidine-2-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)pyrrolidine-2-thione involves its interaction with molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Pyrrolidine-2-thione: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
1-(4-Methylphenyl)pyrrolidine-2-thione: Similar structure but with a methyl group instead of a chlorine atom, leading to variations in reactivity and applications.
Thiazolidine-2-thione: Contains a sulfur atom in the ring, which can alter its chemical behavior and biological activity.
Uniqueness: 1-(4-Chlorophenyl)pyrrolidine-2-thione is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its potential as a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10ClNS |
|---|---|
Peso molecular |
211.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C10H10ClNS/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 |
Clave InChI |
SAIHZTCJBWOYSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=S)N(C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


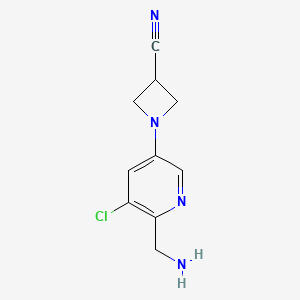
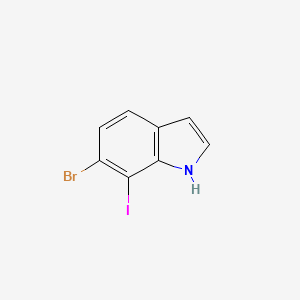
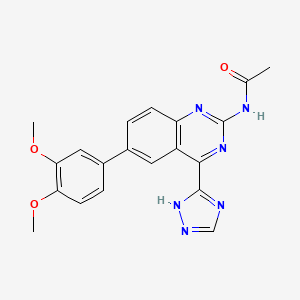

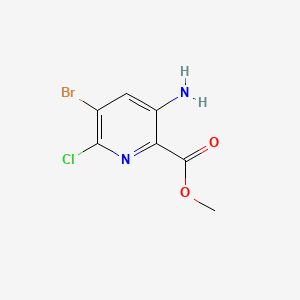
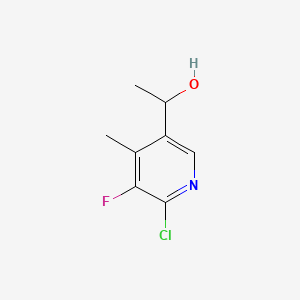
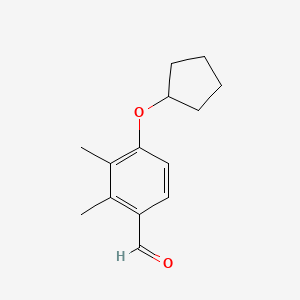
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
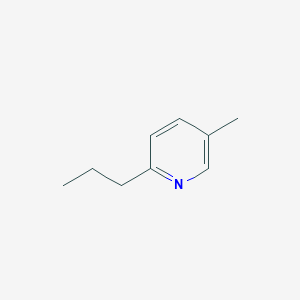
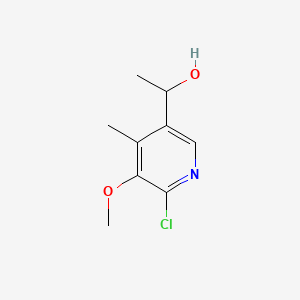

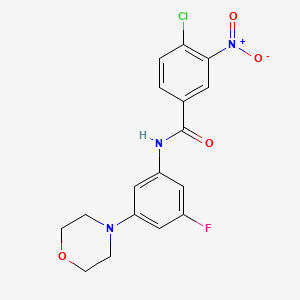
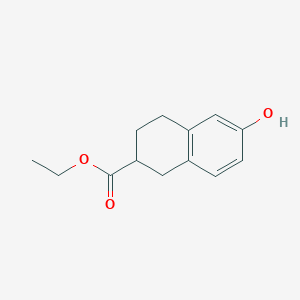
![Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)
